molecular formula C9H20ClNO2 B13658258 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride

4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride

Cat. No.: B13658258
M. Wt: 209.71 g/mol
InChI Key: CFZXHSQLSSJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is a leucine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride typically involves the reaction of 4-methyl-2-pentanone with isopropylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to influence amino acid metabolism and protein synthesis by acting on enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways related to cellular growth and differentiation .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

4-methyl-2-(propan-2-ylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)5-8(9(11)12)10-7(3)4;/h6-8,10H,5H2,1-4H3,(H,11,12);1H

InChI Key

CFZXHSQLSSJBBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(C)C.Cl

Origin of Product

United States

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